molecular formula C12H16ClNO B6268087 [1-(4-chlorophenyl)piperidin-3-yl]methanol CAS No. 133749-00-5

[1-(4-chlorophenyl)piperidin-3-yl]methanol

Cat. No. B6268087
CAS RN: 133749-00-5
M. Wt: 225.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-chlorophenyl)piperidin-3-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as 4-aryl piperidines . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The CAS number for this compound is 133749-00-5 .

Future Directions

Piperidine derivatives, including “[1-(4-chlorophenyl)piperidin-3-yl]methanol”, have potential in the field of drug discovery. They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mechanism of Action

Target of Action

It is known that compounds with a piperidine nucleus are often involved in inhibitory effects in various biological systems

Mode of Action

The exact mode of action of [1-(4-chlorophenyl)piperidin-3-yl]methanol is currently unknown. It is a cyclic secondary amine , and its interaction with its targets could potentially involve the formation of a secondary amine . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Compounds with a piperidine structure have been associated with various biological activities, suggesting that they may interact with multiple pathways.

Pharmacokinetics

Its molecular weight is 225.7, which could influence its bioavailability and distribution

Result of Action

As a secondary amine, it may participate in various chemical reactions , potentially leading to diverse cellular effects. More research is needed to elucidate these effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(4-chlorophenyl)piperidin-3-yl]methanol involves the conversion of 4-chlorobenzaldehyde to 1-(4-chlorophenyl)piperidin-3-ol, which is then reduced to [1-(4-chlorophenyl)piperidin-3-yl]methanol.", "Starting Materials": [ "4-chlorobenzaldehyde", "piperidine", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with piperidine in methanol to form 1-(4-chlorophenyl)piperidin-3-ol.", "Step 2: 1-(4-chlorophenyl)piperidin-3-ol is reduced with sodium borohydride in methanol to form [1-(4-chlorophenyl)piperidin-3-yl]methanol.", "Step 3: [1-(4-chlorophenyl)piperidin-3-yl]methanol is purified by acid-base extraction using hydrochloric acid and sodium hydroxide, followed by extraction with diethyl ether and drying over anhydrous sodium sulfate." ] }

CAS RN

133749-00-5

Product Name

[1-(4-chlorophenyl)piperidin-3-yl]methanol

Molecular Formula

C12H16ClNO

Molecular Weight

225.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.